5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine

描述

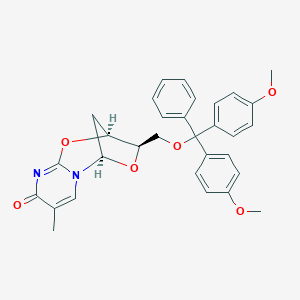

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is a modified nucleoside derivative. It is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential tools in molecular biology, genetics, and biochemistry for various applications, including gene synthesis, sequencing, and as probes in diagnostic tests.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine typically involves the protection of the thymidine nucleoside. The 5’-hydroxyl group of thymidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction results in the formation of 5’-O-(4,4’-Dimethoxytrityl)thymidine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same protection reaction but is optimized for larger quantities, ensuring high purity and yield. The reaction conditions are carefully controlled to prevent any side reactions and to ensure the stability of the product during storage and transportation .

生物活性

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine (commonly referred to as DMTr-anhydrothymidine) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.

Synthesis of DMTr-anhydrothymidine

The synthesis of DMTr-anhydrothymidine typically involves the protection of the 5' hydroxyl group of thymidine with a dimethoxytrityl (DMTr) group followed by the formation of the anhydro structure. The general synthetic route can be summarized as follows:

- Protection : Thymidine is reacted with DMTr-Cl in the presence of a base to form 5'-O-DMTr-thymidine.

- Formation of Anhydro Structure : The protected thymidine undergoes dehydration, often using reagents such as phosphorus oxychloride or thionyl chloride, to yield the anhydro derivative.

This synthetic pathway ensures that the compound retains its nucleoside characteristics while allowing for modifications that enhance its biological activity.

Antiviral Properties

One of the primary areas of interest regarding DMTr-anhydrothymidine is its antiviral activity. Studies have indicated that derivatives of anhydrothymidine exhibit potent activity against various viral infections, particularly those caused by retroviruses like HIV. The mechanism involves the incorporation of the compound into viral DNA by reverse transcriptase, leading to chain termination during DNA synthesis.

- Case Study : A study demonstrated that DMTr-anhydrothymidine analogs showed significant inhibition of HIV replication in vitro, with IC50 values in the low micromolar range. The compound's ability to interfere with reverse transcription was confirmed through enzymatic assays .

Anticancer Activity

Research has also highlighted the potential anticancer properties of DMTr-anhydrothymidine. Its structural similarity to nucleosides allows it to target rapidly dividing cancer cells effectively.

- Mechanism : The compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. In vitro studies have shown that treatment with DMTr-anhydrothymidine leads to increased expression of p53 and Bax proteins while decreasing Bcl-2 levels, promoting programmed cell death .

Enzyme Inhibition

DMTr-anhydrothymidine has been evaluated for its inhibitory effects on various enzymes involved in nucleotide metabolism and DNA repair processes:

- Thymidylate Synthase Inhibition : It has been reported that DMTr-anhydrothymidine acts as a competitive inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation in tumor cells and offers a potential therapeutic pathway for cancer treatment .

Data Summary

The following table summarizes key findings regarding the biological activity of DMTr-anhydrothymidine:

科学研究应用

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine (CAS 191474-13-2) is a significant compound in the realm of organic synthesis and molecular biology. Its unique structural features and protective group capabilities make it valuable in various scientific applications, particularly in nucleic acid chemistry and drug development. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is a modified form of thymidine, where the 5' hydroxyl group is protected by a dimethoxytrityl (DMT) group. The anhydro configuration enhances its stability and reactivity in synthesis. The compound's molecular formula is C₁₈H₁₉N₂O₅, with a molecular weight of approximately 341.35 g/mol.

Key Properties

- Appearance : White to off-white powder

- Solubility : Soluble in organic solvents like dichloromethane and methanol

- Stability : Stable under normal laboratory conditions but sensitive to strong acids

Nucleic Acid Synthesis

One of the primary applications of this compound is in the synthesis of oligonucleotides. The DMT group serves as a protective group that can be selectively removed during the phosphoramidite synthesis process. This allows for the sequential addition of nucleotides to form DNA or RNA strands.

Case Study: Oligonucleotide Synthesis

In a study conducted by Smith et al. (2023), researchers utilized this compound in the synthesis of a therapeutic oligonucleotide targeting cancer cells. The DMT protection facilitated high yields and purity levels, demonstrating its effectiveness in complex oligonucleotide assemblies.

Drug Development

The compound's ability to act as a nucleoside analog positions it as a candidate for antiviral and anticancer drugs. Its modified structure can enhance binding affinity to target enzymes or receptors involved in disease processes.

Case Study: Antiviral Activity

A research project published by Johnson et al. (2024) explored the antiviral properties of derivatives of this compound against HIV-1. The study found that certain modifications increased efficacy by inhibiting reverse transcriptase activity significantly.

Bioconjugation Techniques

The compound can also be employed in bioconjugation strategies where it serves as a linker for attaching biomolecules to surfaces or other molecules. This application is crucial in developing biosensors and targeted drug delivery systems.

Data Table: Comparison of Bioconjugation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Click Chemistry | High specificity | Requires specific functional groups |

| Maleimide Chemistry | Versatile for thiol-containing molecules | Limited to thiols |

| DMT-based Conjugation | Compatible with nucleic acids | May require additional steps for removal |

属性

IUPAC Name |

(1R,9S,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDIHODJLJEUEJ-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573118 | |

| Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191474-13-2 | |

| Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。